5-Chloro-1,3-benzodioxole
Overview
Description
5-Chloro-1,3-benzodioxole is a chemical compound with the molecular formula C7H5ClO2 . It has an average mass of 156.566 Da and a mono-isotopic mass of 155.997803 Da . It is also known by other names such as 1,3-Benzodioxole, 5-chloro- .
Synthesis Analysis
The synthesis of 5-Chloro-1,3-benzodioxole has been reported in various studies . For instance, it was converted into a safrole derivative via a one-pot process involving two consecutive irradiations .Molecular Structure Analysis
The molecular structure of 5-Chloro-1,3-benzodioxole consists of a benzodioxole ring with a chlorine atom attached at the 5th position . The compound has no freely rotating bonds, and it violates none of the Rule of 5 .Chemical Reactions Analysis
5-Chloro-1,3-benzodioxole has been used in various chemical reactions. For example, it was converted into a safrole derivative via a one-pot process involving two consecutive irradiations .Physical And Chemical Properties Analysis
5-Chloro-1,3-benzodioxole has a density of 1.4±0.1 g/cm3, a boiling point of 186.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . Its enthalpy of vaporization is 40.5±3.0 kJ/mol, and it has a flash point of 93.9±0.0 °C . The compound has a molar refractivity of 37.3±0.3 cm3, and its polar surface area is 18 Å2 .Scientific Research Applications
Pharmacological Applications
5-Chloro-1,3-benzodioxole has been indicated for use in the synthesis of potentially bioactive 2-substituted-1,3-benzodioxoles. This synthesis process is based on the photocatalyzed activation of methylene hydrogen atoms in the presence of tetrabutylammonium decatungstate (TBADT), which suggests its utility in creating compounds that may have pharmacological applications .
Chemical Synthesis
The compound is also used in chemical synthesis, where it has been converted into a safrole derivative through a one-pot process involving two consecutive irradiations. This demonstrates its versatility in organic synthesis and potential use in creating various chemical products .
Safety and Hazards
Safety data sheets suggest avoiding breathing in mist, gas, or vapors of 5-Chloro-1,3-benzodioxole . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away and upwind of the spill/leak .
Future Directions
While specific future directions for 5-Chloro-1,3-benzodioxole are not mentioned in the available literature, its derivatives have shown promise in various applications. For instance, 1,3-Benzodioxole derivatives have been found to act as potent auxin receptor agonists and promote root growth , suggesting potential applications in agriculture.
Mechanism of Action
Target of Action
Many related compounds containing the methylenedioxyphenyl group are bioactive , suggesting that 5-Chloro-1,3-benzodioxole may interact with similar targets.
Mode of Action
It is known that the compound can be converted into a safrole derivative via a one-pot process involving two consecutive irradiations . This suggests that 5-Chloro-1,3-benzodioxole may undergo similar transformations in biological systems, potentially leading to interactions with its targets.
Biochemical Pathways
Given the compound’s potential to be converted into a safrole derivative , it may influence pathways related to the metabolism and action of safrole and its derivatives.
Pharmacokinetics
The compound’s molecular weight of 156566 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the compound’s potential to be converted into a safrole derivative , it may have similar effects to those of safrole and its derivatives.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1,3-benzodioxole. For example, the compound’s boiling point of 185-187°C suggests that it may be stable under physiological conditions.
properties
IUPAC Name |
5-chloro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQPZHOXLYATLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222606 | |
Record name | 5-Chloro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7228-38-8 | |
Record name | 5-Chloro-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7228-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-benzodioxole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7228-38-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 5-Chloro-1,3-benzodioxole be further functionalized using the photocatalytic method described in the paper?
A1: Yes, the research demonstrates that 5-Chloro-1,3-benzodioxole can be further alkylated at the 5-position using the same photocatalytic method. [] The paper describes a one-pot process where an initial irradiation at 366 nm allows for alkylation at the 2-position. Following this, a second irradiation at 310 nm facilitates alkylation at the 5-position, leading to the formation of a safrole derivative. [] This highlights the versatility of this method for the step-wise functionalization of this compound.
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